molecular formula C16H27N5O2S B3922027 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea

N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea

Cat. No. B3922027
M. Wt: 353.5 g/mol
InChI Key: NUEVIZGPQYIXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea, also known as compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in cell growth, inflammation, and oxidative stress. Compound A has been shown to inhibit the activity of various kinases, including AKT and ERK, which are important for cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound A has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A in lab experiments is its specificity and potency. It has been shown to selectively inhibit specific enzymes and pathways, making it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of using this compound A is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A. One potential area of research is the development of more potent and selective analogs of this compound A, which may have improved therapeutic potential. Another area of research is the investigation of the molecular targets and pathways involved in the activity of this compound A, which may provide insights into its mechanism of action and potential applications in various diseases. Finally, the development of new formulations and delivery methods for this compound A may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound, or this compound A, is a novel small molecule that has shown promising results in scientific research. It has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. While there are still many unanswered questions about the activity of this compound A, its specificity and potency make it a valuable tool for studying various biological processes and potential therapeutic targets.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurodegenerative diseases, this compound A has been studied for its potential neuroprotective effects against oxidative stress and inflammation. Inflammation is also an important target for this compound A, as it has been shown to inhibit the production of various pro-inflammatory cytokines.

properties

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[(1-morpholin-4-ylcycloheptyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-13-18-15(24-20-13)19-14(22)17-12-16(6-4-2-3-5-7-16)21-8-10-23-11-9-21/h2-12H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVIZGPQYIXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)NCC2(CCCCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
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N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea

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